molecular formula C11H18N2O B2913546 1-(1-ethynylcyclohexyl)-3,3-dimethylurea CAS No. 866008-82-4

1-(1-ethynylcyclohexyl)-3,3-dimethylurea

Cat. No.: B2913546
CAS No.: 866008-82-4
M. Wt: 194.278
InChI Key: POOIDLOPQWKSDV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(1-Ethynylcyclohexyl)-3,3-dimethylurea is an organic compound characterized by the presence of a cyclohexyl ring substituted with an ethynyl group and a dimethylurea moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(1-ethynylcyclohexyl)-3,3-dimethylurea typically involves the reaction of 1-ethynylcyclohexanol with dimethylcarbamoyl chloride in the presence of a base such as triethylamine. The reaction proceeds through the formation of an intermediate, which subsequently undergoes cyclization to yield the desired product .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimization of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions: 1-(1-Ethynylcyclohexyl)-3,3-dimethylurea can undergo various chemical reactions, including:

    Oxidation: The ethynyl group can be oxidized to form corresponding ketones or aldehydes.

    Reduction: The compound can be reduced to form saturated derivatives.

    Substitution: The urea moiety can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) can be employed.

    Substitution: Nucleophiles such as amines or thiols can react with the urea moiety under mild conditions.

Major Products Formed:

    Oxidation: Formation of cyclohexanone derivatives.

    Reduction: Formation of cyclohexyl derivatives.

    Substitution: Formation of substituted urea derivatives.

Scientific Research Applications

1-(1-Ethynylcyclohexyl)-3,3-dimethylurea has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-(1-ethynylcyclohexyl)-3,3-dimethylurea involves its interaction with specific molecular targets and pathways. The ethynyl group can participate in covalent bonding with target proteins, leading to modulation of their activity. The urea moiety can form hydrogen bonds with biological macromolecules, influencing their function and stability .

Comparison with Similar Compounds

    1-Ethynylcyclohexylamine: Shares the ethynylcyclohexyl structure but differs in the functional group.

    1-Ethynylcyclohexanol: Similar structure with a hydroxyl group instead of the urea moiety.

    1-Ethynylcyclohexyl acetate: Contains an acetate group instead of the urea moiety.

Uniqueness: 1-(1-Ethynylcyclohexyl)-3,3-dimethylurea is unique due to the presence of both the ethynyl and dimethylurea groups, which confer distinct chemical reactivity and potential biological activity. This combination of functional groups makes it a versatile compound for various applications in research and industry.

Properties

IUPAC Name

3-(1-ethynylcyclohexyl)-1,1-dimethylurea
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H18N2O/c1-4-11(8-6-5-7-9-11)12-10(14)13(2)3/h1H,5-9H2,2-3H3,(H,12,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

POOIDLOPQWKSDV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C(=O)NC1(CCCCC1)C#C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H18N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

194.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.